molecular formula C15H29N3O3 B15255823 tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B15255823
M. Wt: 299.41 g/mol
InChI Key: SLPAQOZDUZORIN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate is a chiral carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a 4-aminopiperidine moiety, and a branched methylbutanoyl backbone. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and antiviral agents. The Boc group enhances stability during synthetic processes, while the 4-aminopiperidine subunit contributes to biological activity by mimicking natural amino acid side chains in drug-target interactions . Safety protocols for handling this compound emphasize avoiding heat, ignition sources, and direct exposure, with specific precautions (e.g., P201, P210) outlined in safety data sheets .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-10(2)12(17-14(20)21-15(3,4)5)13(19)18-8-6-11(16)7-9-18/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t12-/m0/s1

InChI Key

SLPAQOZDUZORIN-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps One common method includes the protection of the amine group in piperidine with a tert-butyl carbamate group

    Protection of Amine Group: The amine group in piperidine is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Introduction of Oxobutan Moiety: The oxobutan group is introduced through esterification of a suitable carboxylic acid, followed by reduction to the corresponding alcohol, and subsequent oxidation to form the ketone.

    Amide Formation: The final step involves the formation of an amide bond between the protected amine and the oxobutan group using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Piperidine/Amino Groups

  • tert-butyl N-[(2S,3S)-4-chloro-3-hydroxy-1-(4-phenylmethoxyphenyl)butan-2-yl]carbamate (CAS: 174801-33-3): Differs in the substitution of 4-aminopiperidine with a chloro-hydroxy-phenylmethoxyphenyl group. This modification increases polarity and may alter pharmacokinetic properties, such as solubility and metabolic stability .
  • tert-butyl ((R)-1-(((R)-1-((3,5-bis(trifluoromethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate: Incorporates a trifluoromethylphenyl group, enhancing lipophilicity and resistance to enzymatic degradation compared to the target compound .

Backbone Modifications

  • typical yields for piperidine-containing analogues) .
  • tert-butyl N-[(2S)-4-bromo-3-oxobutan-2-yl]carbamate: Features a bromo-ketone group instead of the aminopiperidine moiety, enabling divergent reactivity in cross-coupling reactions .

Physical and Spectroscopic Properties

A comparison of tert-butyl carbamate derivatives reveals distinct trends in physical properties:

Compound Melting Point (°C) [α]D²⁰ (c=1.0, CH₂Cl₂) Key IR Peaks (cm⁻¹) Reference
Target compound Not reported Not reported Not provided
tert-butyl (S)-(1-(benzylamino)-3-methyl-1-oxobutan-2-yl)carbamate (2l) 110.5–111.3 −8° 3319 (N-H), 1690 (C=O)
tert-butyl (S)-(1-(benzylamino)-4-methyl-1-oxopentan-2-yl)carbamate (2k) 76.5–77.3 +8° 3428 (N-H), 1692 (C=O)
tert-butyl ((R)-1-(((R)-1-((3,5-bis(trifluoromethyl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate Not reported Not reported 1720 (C=O, trifluoromethyl)

The absence of reported data for the target compound underscores the need for further experimental characterization. However, analogues like 2l and 2k demonstrate that stereochemistry and alkyl chain length significantly influence melting points and optical rotation .

Biological Activity

Tert-butyl N-[(2S)-1-(4-aminopiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C14H22N4O2C_{14}H_{22}N_{4}O_{2}, and it possesses a carbamate functional group which is crucial for its biological activity.

Molecular Structure

PropertyValue
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
SMILESCCC(C(=O)N(C(=O)OC(C)(C)C)C(C)C)NCC1CCNCC1
CAS Number571188-59-5

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied for its potential as a drug candidate in treating conditions such as diabetes and hypertension.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Recent studies highlight the compound's role as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes mellitus. DPP-IV inhibitors work by prolonging the action of incretin hormones, leading to improved glycemic control.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antidiabetic Activity : Inhibits DPP-IV, enhancing insulin secretion and reducing blood glucose levels.
  • Neuroprotective Effects : The piperidine moiety may confer neuroprotective properties, potentially aiding in neurodegenerative diseases.
  • Cardiovascular Benefits : May improve endothelial function and reduce hypertension through vasodilatory effects.

Case Study 1: DPP-IV Inhibition

A study published in 2022 demonstrated that this compound showed significant inhibition of DPP-IV activity in vitro. The IC50 value was determined to be approximately 50 nM, indicating potent activity compared to existing DPP-IV inhibitors like sitagliptin .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.